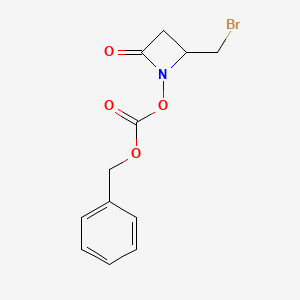![molecular formula C18H28O6 B8551243 (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B8551243.png)
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is a chemical compound with the molecular formula C18H28O6 and a molecular weight of 340.41 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various chemical and biochemical applications. The compound is known for its stability and unique structural properties, which make it valuable in research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol typically involves the protection of the hydroxyl groups of mannose. One common method includes the reaction of mannose with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclohexylidene derivative . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized mannose derivatives.
Applications De Recherche Scientifique
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biology: Employed in the synthesis of glycosides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol involves its ability to protect hydroxyl groups during chemical reactions. The cyclohexylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring selective transformations . This property is particularly useful in multi-step synthesis processes where specific functional groups need to be preserved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose
- 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-alpha-D-allofuranose
Uniqueness
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is unique due to its specific cyclohexylidene protection, which offers greater stability and selectivity compared to other protecting groups like isopropylidene. This makes it particularly valuable in complex synthetic routes where high selectivity is required .
Propriétés
Formule moléculaire |
C18H28O6 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15+,16-/m1/s1 |
Clé InChI |
XEYVZLZWQFLSDZ-DGADGQDISA-N |
SMILES isomérique |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@H]4[C@H](O3)OC5(O4)CCCCC5)O |
SMILES canonique |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Benzyloxy)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551171.png)


![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dihydro-1H-inden-5-yl)-1,3-thiazole](/img/structure/B8551185.png)

![6-(3-Chloro-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B8551193.png)







